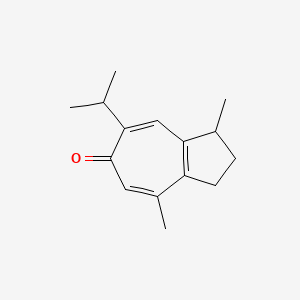
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid, also known by its chemical formula C10H6ClNO3, is a compound with interesting properties. It is a member of the quinoline family and contains both chlorine and iodine atoms. The compound’s molecular weight is approximately 223.61 g/mol, and it has a melting point of 250°C (decomposes) .
Méthodes De Préparation
The synthetic routes to prepare this compound involve several steps. One common method starts from ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes various transformations to yield 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid. This compound serves as an intermediate during the synthesis of ciprofloxacin hydrochloride, a widely used fluorinated quinolone antibacterial drug .
Analyse Des Réactions Chimiques
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid can participate in several types of reactions:
Oxidation and Reduction: It can undergo redox reactions, leading to the formation of different oxidation states.
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, iodination may involve iodine and a suitable oxidant.
Major Products: The products formed depend on the specific reaction.
Applications De Recherche Scientifique
Researchers explore the compound’s applications across various fields:
Medicine: Its derivatives may exhibit antibacterial or antiviral properties.
Chemistry: It serves as a building block for more complex molecules.
Industry: Its use in drug synthesis highlights its industrial relevance .
Mécanisme D'action
The precise mechanism by which 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid exerts its effects depends on its specific interactions with biological targets. Further studies are needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
Similar compounds in the quinoline family may lack these specific halogens .
Remember that this information is based on available data, and further research may provide additional insights
Propriétés
IUPAC Name |
7-chloro-6-iodo-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClINO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYMKRSAEHORTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)

![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)

![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)

![1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-](/img/structure/B12102199.png)


![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)


